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Compound of Interest

Compound Name: 2-Thiazol-2-yl-benzaldehyde

Cat. No.: B1316073 Get Quote

Disclaimer: A comprehensive structural analysis for the specific molecule, 2-Thiazol-2-yl-
benzaldehyde, is not readily available in public scientific literature and chemical databases.

This guide will therefore focus on the closely related and better-documented isomer, 4-(1,3-

Thiazol-2-yl)benzaldehyde, to provide a representative technical overview for researchers,

scientists, and drug development professionals. The methodologies and principles described

are broadly applicable to the structural elucidation of this class of compounds.

Core Structural and Chemical Properties
The foundational data for 4-(1,3-Thiazol-2-yl)benzaldehyde is summarized below. This

information is critical for its identification and use in further experimental work.
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Property Value Source

Molecular Formula C₁₀H₇NOS [1]

Molecular Weight 189.23 g/mol [1]

IUPAC Name
4-(1,3-thiazol-2-

yl)benzaldehyde
[1]

SMILES
C1=CC(=CC=C1C=O)C2=NC=

CS2
[1]

InChI Key
LQLBILPEELCFQI-

UHFFFAOYSA-N
[1]

Physical Form Solid

CAS Number 198904-53-9 [1]

Experimental Protocols for Synthesis and
Characterization
Detailed experimental protocols for the specific synthesis of 4-(1,3-Thiazol-2-yl)benzaldehyde

are not published in peer-reviewed journals. However, general and well-established methods

for the synthesis of 2-aryl-thiazoles can be adapted.

General Synthesis via Hantzsch Thioamide Reaction
The most common and versatile method for synthesizing the 2-aryl-thiazole core is the

Hantzsch thiazole synthesis. This involves the condensation of a thioamide with an α-

haloketone. For an aldehyde-substituted aryl-thiazole, a protected aldehyde or a precursor that

can be later converted to an aldehyde is typically used.

Illustrative Protocol:

Thioamide Formation: A substituted benzamide is treated with a thionating agent like

Lawesson's reagent or Phosphorus Pentasulfide (P₂S₅) in a dry, inert solvent such as

toluene or dioxane. The reaction is typically heated to reflux for several hours until the

starting material is consumed (monitored by TLC).
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Cyclization: The resulting thiobenzamide is then reacted with an α-haloaldehyde or α-

haloketone, such as 2-bromo-1,1-diethoxyethane (a protected form of bromoacetaldehyde),

in a solvent like ethanol or DMF.

Work-up and Purification: The reaction mixture is cooled, and the solvent is removed under

reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl

acetate) and water. The organic layer is washed, dried over anhydrous sodium sulfate, and

concentrated. The crude product is purified by column chromatography on silica gel.

Deprotection (if necessary): If a protected aldehyde was used, the protecting group is

removed under appropriate conditions (e.g., acid hydrolysis for an acetal) to yield the final

benzaldehyde product.

Structural Characterization Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: A sample of the purified compound (~5-10 mg) is dissolved in a deuterated solvent

(e.g., CDCl₃ or DMSO-d₆). The spectrum is recorded on a 400 MHz or higher spectrometer.

Expected signals would include:

A singlet for the aldehydic proton between δ 9-10 ppm.[2]

Doublets in the aromatic region (δ 7-8.5 ppm) corresponding to the protons on the

benzaldehyde ring.

Signals for the thiazole ring protons, typically between δ 7-8 ppm.

¹³C NMR: A more concentrated sample (~20-30 mg) is used. The spectrum provides

information on all unique carbon atoms. Key signals include:

The aldehyde carbonyl carbon signal around δ 190 ppm.

Signals for the aromatic and thiazole carbons in the δ 110-170 ppm range.

2. Infrared (IR) Spectroscopy:
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A small amount of the solid sample is analyzed using a Fourier Transform Infrared (FTIR)

spectrometer, often using an Attenuated Total Reflectance (ATR) accessory.

Key characteristic absorption bands to confirm the structure include:

A strong C=O stretching band for the aldehyde at ~1700 cm⁻¹.[2]

C-H stretching bands for the aldehyde proton around 2830-2695 cm⁻¹.[2]

C=C and C=N stretching vibrations for the aromatic and thiazole rings in the 1600-1450

cm⁻¹ region.

3. Mass Spectrometry (MS):

High-resolution mass spectrometry (HRMS), typically using Electrospray Ionization (ESI), is

performed to confirm the molecular formula.

The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into

the mass spectrometer. The observed mass-to-charge ratio (m/z) of the molecular ion

([M+H]⁺) should match the calculated exact mass for C₁₀H₈NOS⁺.

4. X-Ray Crystallography:

Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated

solution of the compound in an appropriate solvent or solvent mixture (e.g., ethanol, ethyl

acetate/hexane).

A selected crystal is mounted on a diffractometer, and diffraction data are collected.

The data is processed to solve and refine the crystal structure, providing precise information

on bond lengths, bond angles, and intermolecular interactions in the solid state. Although no

crystal structure is publicly available for 4-(1,3-Thiazol-2-yl)benzaldehyde, this technique

would provide the most definitive structural analysis.

Visualizations
The following diagrams illustrate the chemical structure and a general workflow for the analysis

of aryl-thiazole aldehydes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1316073#2-thiazol-2-yl-benzaldehyde-structural-
analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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